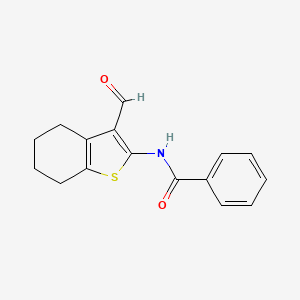

N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Description

Properties

IUPAC Name |

N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S/c18-10-13-12-8-4-5-9-14(12)20-16(13)17-15(19)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKFWBRBQCQSHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, have been employed to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high purity and yield. Techniques such as column chromatography and washing the reaction mass with dichloromethane and aqueous sodium hydroxide solution have been used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The benzamide moiety can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Studied for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The formyl group and benzamide moiety play crucial roles in its biological activity, potentially interacting with enzymes and receptors involved in inflammatory and pain pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and functional characteristics.

Substituent Effects and Electronic Properties

Target Compound (Formyl Derivative)

- Substituent : 3-Formyl group.

- Electronic Effects: Electron-withdrawing nature enhances electrophilicity. The formyl group participates in hydrogen bonding (as both donor and acceptor), influencing molecular interactions.

- Molecular Weight : Calculated as 315.39 g/mol.

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-fluorobenzamide ()

- Substituents: 3-Cyano group, 2-fluoro-benzamide.

- Electronic Effects: Cyano is a stronger electron-withdrawing group than formyl, increasing electrophilicity. Fluorine enhances metabolic stability via reduced oxidative metabolism.

- Molecular Weight : 300.35 g/mol.

N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (–11)

- Substituent : 3-Benzoyl group.

- Electronic Effects : Benzoyl is electron-withdrawing and sterically bulky. Intramolecular N–H⋯O hydrogen bonds stabilize the structure, and π-π interactions (3.90 Å separation) influence crystal packing.

- Molecular Weight : 361.44 g/mol.

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide ()

Physicochemical and Structural Properties

Key Observations :

- Hydrogen Bonding: The formyl group’s dual hydrogen-bonding capacity distinguishes it from cyano and benzoyl derivatives, which lack H-bond donor capability.

- Steric Effects: The benzoyl derivative’s bulkiness may hinder binding in sterically restricted environments compared to the smaller formyl and cyano groups.

- Reactivity: The cyano group’s electrophilicity makes it prone to nucleophilic attack, whereas the formyl group offers a balance between reactivity and stability.

Biological Activity

N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound features a benzothiophene moiety with a formyl group at the 3-position and a benzamide functional group. Its molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its reactivity and biological interactions .

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory activity , primarily through selective inhibition of 5-lipoxygenase (5-LOX) . This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are mediators of inflammation. The compound demonstrates minimal interaction with cyclooxygenase-2 (COX-2) , making it a potential candidate for developing anti-inflammatory drugs with fewer side effects .

Table 1: Biological Activity Summary

The mechanism of action involves the compound's ability to form hydrogen bonds with key amino acids in the active sites of 5-lipoxygenase. Molecular docking studies suggest that the structural features of this compound facilitate its binding to the enzyme, leading to its inhibition . This selectivity for 5-LOX over COX-2 may provide therapeutic advantages in treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the benzothiophene core through cyclization reactions.

- Introduction of the formyl group via formylation techniques.

- Coupling with benzamide , often using coupling agents or catalysts to enhance yield.

Specific reaction conditions such as refluxing in methanol with methanesulfonic acid have been reported to achieve high yields .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- In vitro studies have demonstrated significant inhibition of 5-lipoxygenase activity at micromolar concentrations. These findings support its potential use as an anti-inflammatory agent.

- Analgesic properties were evaluated through behavioral assays in animal models, showing reduced pain responses comparable to standard analgesics .

- Antimicrobial evaluations have indicated that derivatives of this compound exhibit varying degrees of activity against Gram-positive bacteria such as Staphylococcus aureus .

Q & A

Q. What are the optimal synthetic routes for N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide?

- Methodological Answer : The synthesis typically involves:

Cyclization : Formation of the tetrahydrobenzothiophene core via cyclization of thiophenol derivatives with electrophiles.

Formylation : Introduction of the formyl group at the 3-position using reagents like DMF/POCl₃.

Benzamide Coupling : Reaction with benzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Key reaction conditions include temperature control (0–25°C for formylation) and purification via column chromatography (e.g., 20% ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., formyl proton at δ ~9.8 ppm, aromatic protons at δ 7.2–8.1 ppm) and carbon backbone.

- IR Spectroscopy : Confirms carbonyl stretches (formyl: ~1680 cm⁻¹; amide: ~1650 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 312.1) .

Q. How is the purity of this compound assessed during synthesis?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).

- Melting Point Analysis : Compare observed vs. literature values (e.g., 180–182°C). Discrepancies >2°C suggest impurities .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer :

- X-ray Diffraction : Single-crystal analysis reveals:

- Unit Cell Parameters : Monoclinic system (e.g., P2₁/c, a = 13.522 Å, b = 6.232 Å, c = 22.294 Å, β = 106.15°) .

- Hydrogen Bonding : Intramolecular N–H···O bonds (e.g., 2.17 Å) stabilize the conformation .

- SHELX Refinement : Use wR(F²) < 0.105 and R1 < 0.037 for high-resolution data. Displacement parameters (Ų) validate thermal motion .

Q. What mechanistic insights explain the reactivity of the formyl and benzamide groups?

- Methodological Answer :

- Electrophilic Substitution : The formyl group directs electrophiles (e.g., nitration) to the benzothiophene ring.

- Nucleophilic Attack : Benzamide’s carbonyl undergoes reactions with amines (e.g., hydrazine) to form hydrazones.

- DFT Calculations : Model transition states for formyl reduction (e.g., NaBH₄ vs. LiAlH₄ selectivity) .

Q. How do steric and electronic effects influence its biological activity?

- Methodological Answer :

- Molecular Docking : Simulate binding to kinase targets (e.g., EGFR). The formyl group’s dipole enhances H-bonding with active-site residues.

- QSAR Studies : Correlate logP (calculated ~2.8) with membrane permeability .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity data (e.g., IC₅₀ variability)?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., staurosporine for kinase assays).

- Solvent Effects : Compare DMSO vs. aqueous solubility (e.g., >10 mM in DMSO may skew cell-based results).

- Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation .

Q. Why do crystallographic studies report varying dihedral angles for the benzamide group?

- Methodological Answer :

- Conformational Flexibility : The benzamide group adopts torsional angles of 54–59° relative to the tetrahydrobenzothiophene ring, influenced by crystal packing.

- Temperature Effects : Data collected at 173 K vs. 298 K may show differences due to thermal motion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.